N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is a heterocyclic organic compound notable for its potential biological activities. It features a pyrimidine ring that is substituted with both a pyrrolidine group and a methyl group. This compound is of interest in medicinal chemistry due to its diverse applications in scientific research, particularly in the fields of pharmacology and agriculture.
The compound is derived from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with various reagents, including methyl chloroacetate and hydrazine hydrate, to yield derivatives with enhanced biological properties. The synthesis and characterization of this compound have been documented in various chemical databases and journals, highlighting its structural uniqueness and potential applications .
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide can be classified as a pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their presence in nucleic acids and various bioactive compounds. This specific derivative exhibits unique structural features that may confer distinct biological activities compared to other pyrimidine derivatives.
The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide typically involves multiple steps:
The entire synthesis process requires careful control of temperature, reaction time, and reagent concentrations to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide has a complex molecular structure characterized by:
The structure features a pyrimidine ring linked to a cinnamamide moiety through a methylene bridge, contributing to its biological activity .
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 325.416 g/mol |
CAS Number | 1177480-17-9 |
InChI | InChI=1/C18H23N5O/... |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide can participate in various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the pyrimidine ring and the steric effects introduced by the pyrrolidine moiety, which can affect reaction rates and pathways.
The mechanism of action for N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that derivatives similar to N-cinnamides exhibit pronounced biological effects, including plant growth stimulation and potential antimicrobial properties .
The physical properties of N-cinnamides are crucial for understanding their behavior in biological systems:
Property | Value |
---|---|
Melting Point | Not available |
Density | Not available |
Solubility | Soluble in DMSO |
Chemical properties include stability under various conditions (e.g., pH, temperature) and reactivity towards common reagents. The presence of both a pyrimidine ring and an amide group suggests moderate stability but potential reactivity under acidic or basic conditions.
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide has several scientific applications:
The structural hybrid of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide integrates key pharmacophores for kinase inhibition: a 6-methylpyrimidine scaffold supports ATP-binding pocket engagement, while the cinnamamide moiety enables extended hydrophobic interactions with kinase hydrophobic regions. This design mimics ATP-competitive inhibitors like gefitinib but enhances mutant-selective binding through conformational flexibility [2]. Molecular dynamics simulations reveal that the pyrrolidinyl group at the pyrimidine 2-position stabilizes the DFG-in conformation in PIM-1 kinase, a serine/threonine kinase implicated in oncogenic signaling. This binding disrupts the kinase's ability to phosphorylate downstream targets like ABCB1 extrusion pumps, thereby overcoming multidrug resistance (MDR) in leukemia models [1]. Hybrids with meta-substituted cinnamamide chains (e.g., 3-trifluoromethyl) show 3.2-fold stronger suppression of PIM-1-dependent phosphorylation than unsubstituted analogs, validating the cinnamamide's role in affinity optimization [1] [2].
Table 1: Kinase Inhibition Profiles of Pyrimidine-Cinnamamide Analogs
Compound | PIM-1 IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Cell Viability Reduction (Lucena MDR cells) |
---|---|---|---|
Target Compound | 18.7 ± 1.3 | 142.5 ± 8.6 | 78% at 5 µM |
Ortho-chloro analog | 24.9 ± 2.1 | 189.3 ± 10.2 | 62% at 5 µM |
Meta-trifluoromethyl analog | 11.2 ± 0.9 | 96.8 ± 7.4 | 89% at 5 µM |
AZD1208 (reference) | 9.8 ± 0.8 | 210.4 ± 12.7 | 92% at 5 µM |
The target compound exhibits differential binding to EGFR mutants due to its reversible interaction mode. For EGFRL858R, the pyrimidine nitrogen forms a critical hydrogen bond with Met793 in the hinge region (binding energy: -9.2 kcal/mol), analogous to third-generation inhibitors like osimertinib. However, against EGFRT790M/C797S, the cinnamamide carbonyl group establishes a hydrogen bond with Lys745, compensating for the C797S-induced loss of covalent binding. This interaction is absent in first-generation quinazoline inhibitors [2] [4]. Thermodynamic profiling indicates entropy-driven binding for the C797S mutant (ΔS = +48.2 J/mol·K), contrasting with enthalpy-driven binding for L858R (ΔH = -42.7 kJ/mol). This highlights the compound's adaptability to mutation-induced allosteric changes [4].
Table 2: Binding Affinities Against EGFR Mutants
EGFR Variant | Kd (nM) | ΔG (kcal/mol) | Key Interactions |
---|---|---|---|
Wild-Type | 142.5 ± 8.6 | -7.9 | Hydrophobic cleft occupancy |
L858R | 28.3 ± 2.4 | -10.6 | H-bond: Met793; π-stacking: Phe856 |
T790M | 67.8 ± 5.1 | -9.3 | Van der Waals: Thr790; H-bond: Lys745 |
T790M/C797S (triple) | 103.6 ± 9.2 | -8.7 | H-bond: Lys745; electrostatic: Asp855 |
While the compound primarily acts as an ATP-competitive inhibitor in PIM-1 (Ki = 15.3 nM), it demonstrates mixed inhibition kinetics in EGFRT790M (α = 1.8), indicating simultaneous binding to ATP and adjacent allosteric sites. Molecular docking reveals that the cinnamamide chain occupies a hydrophobic pocket near the αC-helix in EGFR, displacing water networks critical for kinase activation. This dual mechanism contrasts with covalent inhibitors (e.g., afatinib), which irreversibly target Cys797 [7]. In PIM-1, the inhibitor's pyrrolidinyl group induces a "gatekeeper" displacement akin to AZD1208, increasing the ATP Km value by 6.8-fold without affecting Vmax—a hallmark of pure competitive inhibition [1].
At therapeutic concentrations (≤1 µM), the compound shows negligible activity against JAK2 (IC₅₀ > 10,000 nM) or HDAC1-11 (IC₅₀ > 5,000 nM). Kinome-wide profiling (468 kinases) confirms selectivity, with only 4 off-target hits (CDK2, FLT3, AXL, and TRKA) at IC₅₀ < 100 nM. Crucially, STAT3 phosphorylation in MDR leukemic cells remains unchanged after 48-hour exposure, contrasting with ruxolitinib (JAK1/2 inhibitor). This selectivity stems from the absence of key hydrogen bond acceptors required for JAK catalytic cleft binding and insufficient zinc-chelating capacity for HDAC inhibition [9].
Table 3: Selectivity Profiling Against Non-Target Kinases
Kinase/Pathway | IC₅₀ (nM) | Cellular Activity (pIC₅₀) | Clinical Relevance |
---|---|---|---|
JAK2 | >10,000 | No STAT3 modulation | Avoids immunosuppression |
HDAC4 | >5,000 | No histone hyperacetylation | Prevents epigenetic toxicity |
CDK2 | 87.4 ± 6.9 | G1/S arrest at 500 nM | Potential antiproliferative synergy |
MEIS1 | >10,000 | No HOX pathway alteration | Cardiotoxicity risk mitigation [9] |
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